molecular formula C10H20SSi2 B176529 2,5-Bis(trimethylsilyl)thiophene CAS No. 17906-71-7

2,5-Bis(trimethylsilyl)thiophene

Cat. No.: B176529
CAS No.: 17906-71-7
M. Wt: 228.5 g/mol
InChI Key: FPUOKUOVIWJMDC-UHFFFAOYSA-N
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Description

2,5-Bis(trimethylsilyl)thiophene is an organosilicon compound with the molecular formula C10H20SSi2. It is a derivative of thiophene, where the hydrogen atoms at the 2 and 5 positions are replaced by trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Bis(trimethylsilyl)thiophene can be synthesized through several methods. One common method involves the reaction of thiophene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trimethylsilyl)thiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.

    Reduction: Reduction reactions can convert it into different thiophene derivatives.

    Substitution: The trimethylsilyl groups can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) in the presence of boron trifluoride etherate (BF3·Et2O) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents like diphenyliodonium triflate in the presence of a copper catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.

    Reduction: Various reduced thiophene derivatives.

    Substitution: Compounds like 2,5-diphenylthiophene.

Scientific Research Applications

2,5-Bis(trimethylsilyl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and polymers.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

    Industry: It is used in the production of advanced materials, including conductive polymers and photoelectric materials.

Mechanism of Action

The mechanism of action of 2,5-bis(trimethylsilyl)thiophene involves its ability to undergo various chemical transformations. The trimethylsilyl groups can be cleaved or substituted, allowing the thiophene ring to participate in further reactions. These transformations can lead to the formation of new compounds with different properties and activities.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(trimethylstannyl)thiophene: Similar structure but with trimethylstannyl groups instead of trimethylsilyl groups.

    2,5-Dimethylthiophene: Lacks the trimethylsilyl groups, resulting in different chemical properties.

    2,5-Diphenylthiophene: Contains phenyl groups instead of trimethylsilyl groups.

Uniqueness

2,5-Bis(trimethylsilyl)thiophene is unique due to the presence of trimethylsilyl groups, which impart distinct chemical reactivity and stability. These groups also influence the compound’s solubility and interaction with other molecules, making it valuable in various research and industrial applications.

Properties

IUPAC Name

trimethyl-(5-trimethylsilylthiophen-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20SSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUOKUOVIWJMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(S1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170766
Record name 2,5-Bis(trimethylsilyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17906-71-7
Record name 2,5-Bis(trimethylsilyl)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017906717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Bis(trimethylsilyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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